molecular formula C22H29N5O4 B2855832 N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide CAS No. 1049482-69-0

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide

Cat. No.: B2855832
CAS No.: 1049482-69-0
M. Wt: 427.505
InChI Key: UEADUKNNNHYALE-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a complex organic compound that features a benzodioxole ring, a pyrrole ring, and a piperazine ring

Preparation Methods

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Benzodioxole Intermediate: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde, followed by cyclization.

    Synthesis of the Pyrrole Intermediate: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or an amine.

    Formation of the Piperazine Intermediate: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.

    Coupling Reactions: The intermediates are then coupled together using appropriate coupling reagents and conditions to form the final compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activity.

    Pharmacology: Research focuses on the compound’s interactions with biological targets, such as enzymes and receptors, to understand its pharmacokinetics and pharmacodynamics.

    Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide can be compared with other similar compounds, such as:

    N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide: This compound lacks the methyl group on the pyrrole ring, which may affect its biological activity and chemical reactivity.

    N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(1-methyl-1H-pyrrol-2-yl)-2-(piperazin-1-yl)ethyl]ethanediamide: This compound lacks the methyl group on the piperazine ring, which may influence its pharmacokinetic properties.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O4/c1-25-8-10-27(11-9-25)18(17-4-3-7-26(17)2)14-24-22(29)21(28)23-13-16-5-6-19-20(12-16)31-15-30-19/h3-7,12,18H,8-11,13-15H2,1-2H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEADUKNNNHYALE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC=CN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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